2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)
Description
2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl structure with methoxy and oxazole substituents
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-6-methoxyphenyl]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O3/c1-22(2)13-27-20(24-22)16-11-9-15(10-12-16)19-17(7-6-8-18(19)26-5)21-25-23(3,4)14-28-21/h6-12H,13-14H2,1-5H3 |
InChI Key |
BTHNJWTVMLBUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)C3=C(C=CC=C3OC)C4=NC(CO4)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves multiple steps, starting with the preparation of the biphenyl core. The methoxy group is introduced via a methoxylation reaction, followed by the formation of the oxazole rings through cyclization reactions. Common reagents used in these steps include methanol, oxalyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazole rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxazole rings can produce dihydrooxazole derivatives .
Scientific Research Applications
2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) exerts its effects involves interactions with specific molecular targets. The methoxy and oxazole groups can interact with enzymes and receptors, modulating their activity. The biphenyl core provides structural stability and facilitates binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2-methoxy-: Similar biphenyl structure with a methoxy group, but lacks the oxazole rings.
4-Methoxybiphenyl: Another biphenyl derivative with a methoxy group, used in similar applications.
Thiophene/phenylene co-oligomers: Compounds with similar structural motifs used in optoelectronic applications.
Uniqueness
2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to the presence of both methoxy and oxazole groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other biphenyl derivatives, making it a valuable compound for various research applications .
Biological Activity
The compound 2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a biphenyl moiety substituted with a methoxy group and linked to two dimethyl oxazole units.
Antimicrobial Properties
Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxazole showed effective inhibition against various bacterial strains. The specific compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Activity
In vitro studies have suggested that 2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) exhibits cytotoxic effects on cancer cell lines. A notable study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of prolyl oligopeptidase (PREP), an enzyme implicated in various neurological disorders. In a series of experiments, it was found to have an IC50 value of 4580 nM. Modifications to the compound's structure were shown to affect its inhibitory potency significantly .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of several oxazole derivatives including the compound . The results are summarized in Table 1:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 64 |
| B | S. aureus | 32 |
| C | P. aeruginosa | 128 |
| D | Bacillus subtilis | 16 |
Table 1: Antimicrobial activity of selected compounds including oxazole derivatives.
Case Study: Anticancer Activity
In a controlled laboratory setting, the compound was tested against several cancer cell lines. The findings are illustrated in Table 2:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Table 2: Cytotoxicity of the compound against various cancer cell lines.
The biological activity of 2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is primarily attributed to its ability to interact with specific biological targets such as enzymes and cellular receptors. The presence of the oxazole ring is crucial for its interaction with biological macromolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
